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molecular formula C12H7BrF2 B8441089 4-Bromo-3,3'-difluorobiphenyl

4-Bromo-3,3'-difluorobiphenyl

Cat. No. B8441089
M. Wt: 269.08 g/mol
InChI Key: PQWXZVYQGVULQZ-UHFFFAOYSA-N
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Patent
US09034849B2

Procedure details

To an appropriately-sized reactor was charged 1-bromo-2-fluoro-4-iodobenzene (600.55 g, 1.996 mol, 1.0 eq.), 3-fluorophenylboronic acid (282.60 g, 2.020 mol, 1.01 eq.), sodium bicarbonate (503.91 g, 5.998 mol, 3.0 eq.), trans-dichlorobis(triphenylphosphine)palladium(II) (4.1947 g, 5.98 mmol, 0.003 eq.), n-propanol (4.8 L, 8 vol. relative to trihalide amount), and water (2 vol. relative to trihalide amount). The mixture was stirred at a speed adequate to produce an evenly-dispersed suspension. The reaction solution was evacuated and degassed, backfilling with nitrogen or argon. The reaction mixture was heated to a target of 83±5° C. Once the target temperature was reached, the temperature was maintained for 14-20 hours. Reaction completion was determined using HPLC (trihalide RT: 5.9 min; product RT: 7.6 min), with <1% remaining starting material being the target for completion. Upon complete reaction, the mixture was cooled to 25±5° C. The mixture was then quenched with 1 M NaOH (aq) (6 L, 10 vol) and stirred to mix phases thoroughly. n-Heptane was added (6 L, 10 vol) and stirred to mix phases thoroughly. Stirring was stopped and the phases were allowed to separate. The aqueous phase was drained and discarded. The organic phase (top) was washed with 1 M NaOH (aq) (6 L, 10 vol) and 2% (w/w) NaCl (aq) (6 L, 0 vol) successively, discarding the aqueous phase. The organic phase was concentrated in the reaction vessel using reduced pressure to approximately 2 volumes; the vessel did not exceed 45° C. for the pot temperature; the typical vacuum for the distillation was 70-110 torr. n-Heptane (3 L, 5 vol) was added to the mixture and stirred to cool to 25±5° C. The solution was filtered through a column packed with silica gel (8.5 cm tall×5.5 cm diameter pad of silica gel made using 72 g; loading: 120 g of silica gel per kg of trihalide added). The reaction flask was rinsed with n-heptane (0.6 L, 1 vol) and the solution was filtered through the silica gel column. The rinse was repeated once. The solution of crude E-3a in n-heptane was transferred to the distillation flask. The solution was distilled to a total of approximately 2 (˜1.2 L) volumes relative to the trihalide amount. The pot temperature did not exceed 45° C. The typical vacuum for the distillation was 70-110 torr. The concentration of the solution was determined using weight/weight assay. For preparation of a reference marker (high purity E-3a), the crude solution after workup and filtration was purified using vacuum distillation and the product was boiled at approx. 180° C., with 21 mmHg. This reaction may be performed on a kilogram scale. For example, this reaction has been successfully performed to obtain approximately 20 kg of product.
Quantity
600.55 g
Type
reactant
Reaction Step One
Quantity
282.6 g
Type
reactant
Reaction Step One
Quantity
503.91 g
Type
reactant
Reaction Step One
Quantity
4.8 L
Type
reactant
Reaction Step One
Quantity
4.1947 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
trihalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)(O)[O-].[Na+].C(O)CC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([F:10])[CH:16]=2)=[CH:4][C:3]=1[F:9] |f:2.3,^1:31,50|

Inputs

Step One
Name
Quantity
600.55 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)F
Name
Quantity
282.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
503.91 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4.8 L
Type
reactant
Smiles
C(CC)O
Name
Quantity
4.1947 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
trihalide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at a speed adequate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce an evenly-dispersed suspension
CUSTOM
Type
CUSTOM
Details
The reaction solution was evacuated
CUSTOM
Type
CUSTOM
Details
degassed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained for 14-20 hours
Duration
17 (± 3) h
CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
Upon complete reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25±5° C
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with 1 M NaOH (aq) (6 L, 10 vol)
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
to mix phases thoroughly
ADDITION
Type
ADDITION
Details
n-Heptane was added (6 L, 10 vol)
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
to mix phases thoroughly
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic phase (top) was washed with 1 M NaOH (aq) (6 L, 10 vol) and 2% (w/w) NaCl (aq) (6 L, 0 vol) successively
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in the reaction vessel
CUSTOM
Type
CUSTOM
Details
did not exceed 45° C. for the pot temperature
DISTILLATION
Type
DISTILLATION
Details
the typical vacuum for the distillation
ADDITION
Type
ADDITION
Details
n-Heptane (3 L, 5 vol) was added to the mixture
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25±5° C
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a column
WASH
Type
WASH
Details
The reaction flask was rinsed with n-heptane (0.6 L, 1 vol)
FILTRATION
Type
FILTRATION
Details
the solution was filtered through the silica gel column
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled to a total of approximately 2 (˜1.2 L) volumes relative to the trihalide amount
CUSTOM
Type
CUSTOM
Details
did not exceed 45° C
DISTILLATION
Type
DISTILLATION
Details
The typical vacuum for the distillation
CUSTOM
Type
CUSTOM
Details
For preparation of a reference marker (high purity E-3a)
FILTRATION
Type
FILTRATION
Details
the crude solution after workup and filtration
CUSTOM
Type
CUSTOM
Details
was purified
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation
CUSTOM
Type
CUSTOM
Details
This reaction

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=CC(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20 kg
YIELD: CALCULATEDPERCENTYIELD 3723.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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